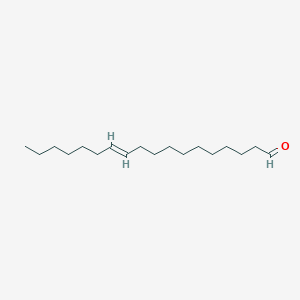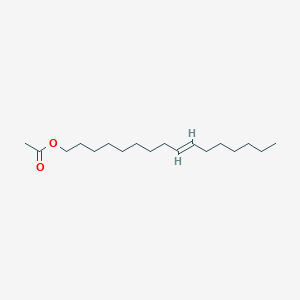
(+/-)-Strigol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "(+/-)-Strigol" involves complex biochemical pathways and has been achieved through various methods, including enantioselective synthesis that constructs its tricyclic core structure from specific precursors (Takahashi et al., 2016). Moreover, microbial consortia have been used to reconstruct the biosynthetic pathway of strigol, demonstrating the potential for large-scale production (Wu et al., 2023).
Molecular Structure Analysis
The molecular structure of "(+/-)-Strigol" has been elucidated through various analytical techniques. Notably, single crystal X-ray analysis has defined its constitution and relative stereochemistry, providing insights into its potent biological activity (Coggon et al., 1973).
Chemical Reactions and Properties
"(+/-)-Strigol" undergoes specific chemical reactions that are pivotal for its biological activity. For instance, the stereochemistry at C-2′ is crucial for its seed germination stimulant activity, highlighting the importance of molecular orientation in its function (Frischmuth et al., 1998).
Physical Properties Analysis
The physical properties of "(+/-)-Strigol," including its crystalline structure, have been characterized through techniques such as X-ray crystallography, revealing its complex geometry and aiding in the understanding of its biological functions (Coggon et al., 1973).
Chemical Properties Analysis
The chemical properties of "(+/-)-Strigol" are closely related to its biological activity. The molecule's ability to stimulate seed germination at very low concentrations indicates its strong biological potency and specificity. The structural analogues and their biological activities further emphasize the significance of its chemical properties (Hauck & Schildknecht, 1990).
Applications De Recherche Scientifique
Seed Germination of Parasitic Plants :
- (+)-Strigol induces the germination of seeds of parasitic plants like Striga asiatica and Orobanche aegyptiaca, with its enantiomer being less active (Hauck & Schildknecht, 1990).
- It is specifically effective in stimulating Orobanche crenata seed germination, with the absolute configuration at C-2′ being crucial (Bergmann et al., 1993).
- Strigol and its synthetic precursors act as germination stimulants for broomrape (Orobanche ramosa) and witchweed (Striga asiatica) (Vail et al., 1990).
Agricultural and Plant Science Applications :
- Strigolactones, including strigol, are of significant interest in plant science for their potential applications in controlling parasitic weeds (Screpanti et al., 2016).
- These compounds play a role in modifying plant architecture, stimulating symbiotic relationships with arbuscular mycorrhizal fungi, and controlling plant growth (Zwanenburg & Blanco‐Ania, 2018).
- Strigol analogues have been shown to stimulate germination of Striga and Orobanche seeds through specific molecular mechanisms (Mangnus & Zwanenburg, 1992).
Molecular Botany and Germination Studies :
- (+)-Strigol is a potent seed germination stimulant for root parasitic weeds (Takahashi et al., 2016).
- Strigol analogs have been synthesized and evaluated for their germination stimulant properties in various plant species (Johnson et al., 1981).
- The compound also shows promise in facilitating defense responses in plants against environmental stresses (Alvi et al., 2022).
Propriétés
IUPAC Name |
(3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/t10-,13+,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFXXOPWCBSPAA-FTOGJNOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)OC=C2[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Strigol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















